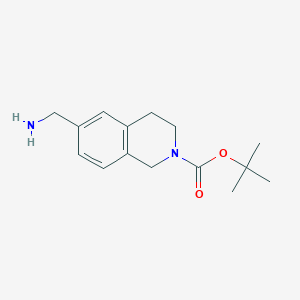

tert-butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Vue d'ensemble

Description

tert-Butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This particular compound features a tert-butyl ester group, an aminomethyl substituent, and a dihydroisoquinoline core, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dihydroisoquinoline and tert-butyl bromoacetate.

Step 1 Formation of tert-Butyl 3,4-dihydroisoquinoline-2-carboxylate:

Step 2 Introduction of Aminomethyl Group:

Industrial Production Methods

In an industrial setting, the synthesis of tert-butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Analyse Des Réactions Chimiques

Types of Reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium at room temperature.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Substitution: Amines in the presence of a base like triethylamine at room temperature.

Major Products

Oxidation: Isoquinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Functionalized isoquinoline derivatives with various substituents on the aminomethyl group.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C15H22N2O2

- Molecular Weight : 262.35 g/mol

- IUPAC Name : tert-butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- CAS Number : 1196154-55-8

The compound features a dihydroisoquinoline core, which is known for its diverse pharmacological activities. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive compounds suggests several possible applications:

- Antidepressant Activity : Compounds with isoquinoline structures have shown promise in treating mood disorders. Research indicates that derivatives of dihydroisoquinolines can interact with neurotransmitter systems, potentially offering antidepressant effects.

- Anticancer Properties : Some studies have suggested that isoquinoline derivatives exhibit cytotoxic activity against various cancer cell lines. The ability to modify the side chains on the isoquinoline scaffold allows for the development of targeted anticancer agents.

Synthetic Applications

The synthesis of this compound can be achieved through various chemical reactions:

| Reaction Type | Conditions | Yield |

|---|---|---|

| Synthesis from 6-aminoisoquinoline | DMF, heating at 100°C for 3.5 hours | 24% |

| Coupling reactions with carbodiimides | DCM at room temperature for extended periods | Up to 27% |

These methods highlight the compound's versatility as an intermediate in organic synthesis, particularly in generating more complex molecules.

Biological Research

Research into the biological effects of this compound is ongoing:

- Neuropharmacology : Studies are exploring its effects on neuronal pathways and potential neuroprotective properties.

- Enzyme Inhibition : Preliminary investigations suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug design targeting metabolic disorders.

Case Studies and Research Findings

Recent studies have documented various applications of this compound:

- Antidepressant Screening : A study evaluated the antidepressant-like effects of related compounds in rodent models, suggesting a mechanism involving serotonin receptors.

- Cytotoxicity Assessment : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxic effects against human cancer cell lines, warranting further investigation into their mechanisms of action.

- Synthetic Methodology Development : Researchers have optimized synthetic routes to improve yields and reduce reaction times, enhancing the practical utility of this compound in pharmaceutical chemistry.

Mécanisme D'action

The mechanism by which tert-butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the dihydroisoquinoline core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- tert-Butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-1-carboxylate

- tert-Butyl 6-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

- tert-Butyl 6-(aminomethyl)-isoquinoline-2-carboxylate

Uniqueness

- Structural Features : The presence of the tert-butyl ester group and the specific positioning of the aminomethyl group on the dihydroisoquinoline core make it unique.

- Reactivity : Its reactivity profile, particularly in oxidation and reduction reactions, distinguishes it from other isoquinoline derivatives.

- Biological Activity : Its potential to interact with a wide range of biological targets, including enzymes and receptors, highlights its versatility in medicinal chemistry.

This comprehensive overview should provide a solid foundation for understanding tert-butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate and its applications in various fields

Activité Biologique

Tert-butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 1196154-55-8) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological activity, supported by research findings and case studies.

- Molecular Formula : C15H22N2O2

- Molecular Weight : 262.35 g/mol

- Purity : Typically around 95% .

- IUPAC Name : this compound

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the isoquinoline core followed by the introduction of the tert-butyl and aminomethyl groups. Various synthetic routes have been documented, emphasizing the compound's versatility as a building block in medicinal chemistry .

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : In vitro studies have shown that derivatives of isoquinoline compounds can inhibit tumor cell proliferation. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines .

- Neuroprotective Effects : Isoquinoline derivatives are known for their neuroprotective properties. Studies suggest that compounds similar to this compound may protect neuronal cells from oxidative stress and apoptosis .

- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents against both bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Studies

- Antitumor Studies :

- Neuroprotection :

- Antimicrobial Efficacy :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other isoquinoline derivatives:

| Compound Name | Antitumor Activity | Neuroprotective Effects | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| Isoquinoline Derivative A | High | Moderate | Low |

| Isoquinoline Derivative B | Low | High | High |

Propriétés

IUPAC Name |

tert-butyl 6-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-7-6-12-8-11(9-16)4-5-13(12)10-17/h4-5,8H,6-7,9-10,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXOYJWWLHSIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676963 | |

| Record name | tert-Butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196154-55-8 | |

| Record name | tert-Butyl 6-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.